An In-depth Technical Guide to the Physicochemical Properties of Butyltriphenylphosphonium Chloride
An In-depth Technical Guide to the Physicochemical Properties of Butyltriphenylphosphonium Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Butyltriphenylphosphonium chloride (BTPC). The information presented is intended to support research, development, and application of this versatile quaternary phosphonium (B103445) salt.
Core Physicochemical Data
Butyltriphenylphosphonium chloride is a white to off-white crystalline powder.[1] It is a quaternary phosphonium salt that sees use as a phase transfer catalyst in organic synthesis, which can enhance reaction rates and yields.[1] Its stability and solubility in organic solvents make it a valuable compound in the production of pharmaceuticals and agrochemicals.[1]
Table 1: Physicochemical Properties of Butyltriphenylphosphonium Chloride
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₂₄ClP | [1][2][3] |
| Molecular Weight | 354.85 g/mol | [1][3][4] |
| Melting Point | 223-230 °C | [1][2][4][5] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Solubility | Soluble in water and methanol.[5][6] | [5][6] |
| Flash Point | >270 °C | [4] |
| Stability | Stable at room temperature in closed containers under normal storage and handling.[5] | [5] |
| CAS Number | 13371-17-0 | [1][2][3][4] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are fundamental for verifying the identity, purity, and characteristics of Butyltriphenylphosphonium chloride in a laboratory setting.
2.1 Melting Point Determination (Capillary Method)
The melting point is a critical indicator of purity for crystalline solids.[7] Pure compounds typically exhibit a sharp melting range, while impurities tend to broaden and depress the melting range.[7]
-
Apparatus: Melting point apparatus, capillary tubes (one end sealed), thermometer.[8][9][10]
-
Procedure:
-
Sample Preparation: A small amount of the dry, powdered Butyltriphenylphosphonium chloride is packed into the sealed end of a capillary tube to a height of 1-2 mm.[9] This is achieved by tapping the open end of the tube into the sample and then tapping the sealed end on a hard surface to compact the solid.[8]
-
Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.[7][8]
-
Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[7][8]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[7][10]
-
Decomposition: If the sample darkens or decomposes before melting, this should be noted and recorded (e.g., 225°C d).[8]
-
2.2 Solubility Determination
Solubility testing helps to understand the polarity of a compound and select appropriate solvents for reactions, purifications, and formulations.[11][12]
-
Materials: Test tubes, spatula, vortex mixer (optional), and a range of solvents (e.g., water, methanol, diethyl ether, 5% HCl, 5% NaOH).[11][13][14]
-
Procedure:
-
Sample Addition: Approximately 25 mg of Butyltriphenylphosphonium chloride is placed into a clean, dry test tube.[14]
-
Solvent Addition: 0.5 mL of the desired solvent is added to the test tube.[14]
-
Mixing: The mixture is agitated vigorously for 30 seconds using a vortex mixer or by tapping the tube.[13][14]
-
Observation: The sample is observed to see if it has completely dissolved. A substance is considered soluble if a homogenous solution forms with no visible solid particles.[11] If the compound is a liquid, miscibility is determined by the absence of distinct layers.[13]
-
Classification: The compound is classified as soluble, partially soluble, or insoluble in the tested solvent.[13] For acidic or basic compounds, solubility in aqueous acid or base involves a chemical reaction to form a more polar, water-soluble salt.[11][15]
-
2.3 Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[16][17]
-
Apparatus: FTIR spectrometer, sample holder (e.g., KBr pellet press or ATR accessory).[18]
-
Procedure (using an ATR accessory):
-
Background Scan: A background spectrum is collected without any sample present to account for atmospheric and instrumental variations.[19]
-
Sample Application: A small amount of the solid Butyltriphenylphosphonium chloride powder is placed directly onto the ATR crystal, ensuring complete coverage.
-
Sample Measurement: A pressure clamp is applied to ensure good contact between the sample and the crystal. The sample spectrum is then collected. The instrument's software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.[19]
-
Cleaning: After analysis, the sample is carefully removed, and the ATR crystal is cleaned with an appropriate solvent (e.g., ethanol) and a non-abrasive wipe.
-
2.4 Synthesis of Butyltriphenylphosphonium Chloride
A general method for the synthesis of similar phosphonium salts involves the reaction of triphenylphosphine (B44618) with an alkyl halide.[20] A specific example for the bromide analog is provided for context.
-
Reactants: Triphenylphosphine, n-butyl bromide (for the bromide analog), and a suitable solvent like acetonitrile (B52724) or ethanol.[20][21]
-
Procedure:
-
Triphenylphosphine is dissolved in the chosen solvent in a reaction flask equipped with a condenser, under a nitrogen atmosphere.[20][21]
-
n-Butyl bromide is added dropwise to the solution.[20]
-
The reaction mixture is heated to reflux and stirred for several hours (e.g., 10-24 hours).[20][21]
-
After the reaction is complete, the mixture is cooled, which may induce crystallization of the product.[20][21]
-
The resulting solid product is collected by filtration, can be recrystallized from a suitable solvent mixture (e.g., acetonitrile/ethyl acetate) to improve purity, and is then dried under vacuum.[20]
-
Visualizations: Workflows and Relationships
Experimental Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the characterization of a chemical compound like Butyltriphenylphosphonium chloride, starting from an unknown sample.
References
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- 5. Butyl(triphenyl)phosphonium chloride | CAS#:13371-17-0 | Chemsrc [chemsrc.com]
- 6. 1779-51-7 CAS MSDS (Butyltriphenylphosphonium bromide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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